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Isotopic purity of Dapsone-13C12

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Compound of Interest		
Compound Name:	Dapsone-13C12	
Cat. No.:	B13844514	Get Quote

An In-depth Technical Guide to the Isotopic Purity of Dapsone-13C12

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and other inflammatory conditions.[1][2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible microorganisms.[3][4][5] Dapsone-¹³C₁₂, as a stable isotope-labeled (SIL) analogue of dapsone, incorporates twelve ¹³C atoms in its diphenyl sulfone core. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[4][5] The utility of Dapsone-¹³C₁₂ is critically dependent on its isotopic and chemical purity, which ensures accurate and reproducible experimental results.

Data on Isotopic and Chemical Purity

The quality of Dapsone-¹³C₁₂ is defined by both its chemical purity (the percentage of the compound that is Dapsone-¹³C₁₂) and its isotopic purity (the degree of enrichment with the ¹³C isotope). While specific batch-to-batch values are typically provided in a Certificate of Analysis (CoA), general specifications are available from suppliers.[6]



Parameter	Specification	Description
Chemical Purity	Typically ≥99%[7]	The percentage of the material that is the Dapsone molecule, irrespective of its isotopic composition. This is often determined by chromatographic methods like HPLC.
Isotopic Enrichment	Implied as ¹³ C12	The nomenclature "Dapsone- 13C12" indicates that all twelve carbon atoms in the molecule are the 13C isotope. The isotopic enrichment level specifies the percentage of molecules that contain only 13C at all twelve carbon positions.
Molecular Formula	¹³ C12H12N2O2S[4]	The elemental composition of the isotopically labeled molecule.
Molecular Weight	~260.21 g/mol [4][8]	The molecular weight reflecting the mass of twelve ¹³ C atoms. The unlabeled counterpart has a molecular weight of approximately 248.30 g/mol . [1][7]

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of Dapsone-13C12 requires a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing chemical purity. It separates the target compound from any impurities.



- Objective: To quantify the chemical purity of the Dapsone-13C12 sample.
- Methodology:
 - Column: A reverse-phase (RP) C18 column is typically used for separation.[9][10]
 - Mobile Phase: A common mobile phase consists of a mixture of methanol and water, for instance, in a 70:30 (v/v) ratio.[9]
 - Detection: A UV detector set to a wavelength of 295 nm is used to detect and quantify dapsone.[9]
 - Quantification: The purity is calculated by comparing the peak area of Dapsone-¹³C₁₂ to the total area of all detected peaks in the chromatogram. The method's accuracy can be confirmed by analyzing samples spiked with a known amount of a certified standard.[9]

Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining isotopic purity and confirming the molecular weight. It is often coupled with liquid chromatography (LC-MS/MS).[1]

- Objective: To confirm the molecular weight and assess the isotopic enrichment of ¹³C.
- · Methodology:
 - Ionization: The Dapsone-¹³C₁₂ sample is ionized, typically using electrospray ionization (ESI).
 - Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For Dapsone-¹³C₁₂, the primary molecular ion peak should correspond to its calculated ¹³C-enriched mass (~260.21 Da).
 - Isotopic Distribution: The analysis of the isotopic pattern allows for the determination of isotopic enrichment. The presence of ions with masses corresponding to Dapsone with fewer than twelve ¹³C atoms (e.g., ¹³C₁₁¹²C₁) would indicate incomplete labeling. The relative intensities of these peaks are used to calculate the isotopic purity.



 Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.[11] This confirms the location of the isotopic labels within the molecular structure.

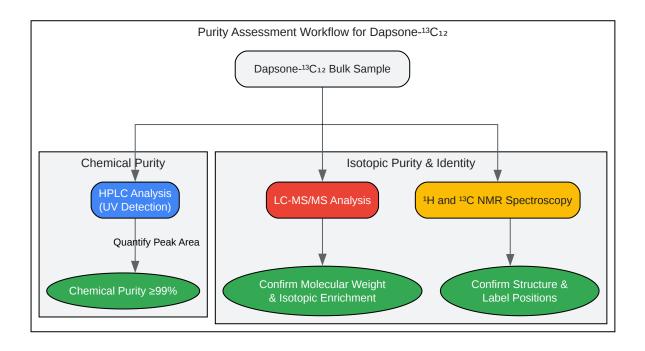
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels.

- Objective: To confirm the chemical structure and the specific locations of the ¹³C labels.
- Methodology:
 - ¹H NMR: Proton NMR is used to verify the overall structure of the dapsone molecule. The spectrum of Dapsone-¹³C₁₂ will show complex splitting patterns for the aromatic protons due to coupling with the adjacent ¹³C nuclei.
 - ¹³C NMR: Carbon-13 NMR directly detects the labeled carbon atoms. For Dapsone-¹³C₁₂, all carbon signals should be enhanced significantly. The absence of signals at the chemical shifts corresponding to natural abundance ¹²C confirms complete labeling.[12]

Visualizations Experimental Workflow for Purity Analysis



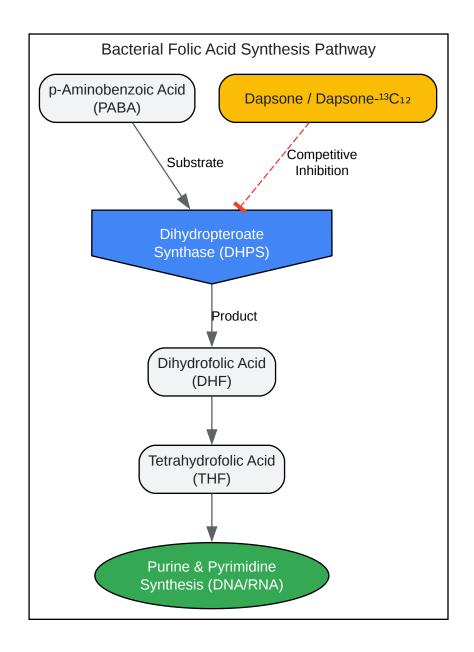


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Caption: Workflow for determining the chemical and isotopic purity of Dapsone-13C12.

Dapsone's Mechanism of Action





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Caption: Dapsone competitively inhibits dihydropteroate synthase in bacteria.

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